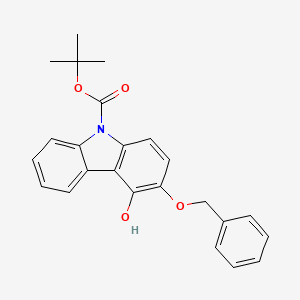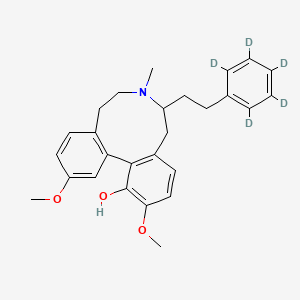
Tert-butyl 4-hydroxy-3-phenylmethoxycarbazole-9-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-hydroxy-3-phenylmethoxycarbazole-9-carboxylate (TBHPMC-9C) is a synthetic compound belonging to the carbazole family of molecules. It is a white, crystalline solid with a molecular weight of 350.7 g/mol and a melting point of 160-162°C. TBHPMC-9C is a versatile compound with a wide range of applications in the fields of chemistry, biochemistry and pharmaceuticals.
Applications De Recherche Scientifique
Tert-butyl 4-hydroxy-3-phenylmethoxycarbazole-9-carboxylate has a wide range of applications in scientific research. It is used as a model compound for the study of carbazole chemistry, as a precursor for the synthesis of other carbazole derivatives, and as a reagent in the synthesis of organic compounds. It has also been used in the preparation of dyes, pharmaceuticals, and other organic compounds.
Mécanisme D'action
The mechanism of action of Tert-butyl 4-hydroxy-3-phenylmethoxycarbazole-9-carboxylate is not yet fully understood. However, it is believed that its action is due to its ability to interact with proteins and other biomolecules. This interaction is believed to be mediated by hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
Biochemical and Physiological Effects
Tert-butyl 4-hydroxy-3-phenylmethoxycarbazole-9-carboxylate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it has antioxidant, anti-inflammatory, and anti-cancer properties. It has also been shown to have anti-bacterial, anti-fungal, and anti-viral activities. In addition, it has been shown to inhibit the growth of various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Tert-butyl 4-hydroxy-3-phenylmethoxycarbazole-9-carboxylate is its low toxicity, which makes it a suitable compound for use in laboratory experiments. It is also relatively easy to synthesize and is relatively stable under a variety of conditions. However, it is important to note that Tert-butyl 4-hydroxy-3-phenylmethoxycarbazole-9-carboxylate is a relatively new compound and its properties and effects are still being studied. Therefore, it is important to use caution when conducting experiments with this compound.
Orientations Futures
There are a number of potential future directions for the study of Tert-butyl 4-hydroxy-3-phenylmethoxycarbazole-9-carboxylate. These include the development of new synthetic methods for the synthesis of Tert-butyl 4-hydroxy-3-phenylmethoxycarbazole-9-carboxylate, the exploration of its potential therapeutic applications, and the investigation of its mechanism of action. In addition, further research is needed to better understand its biochemical and physiological effects, as well as its potential toxicity. Finally, further research is needed to explore the potential of Tert-butyl 4-hydroxy-3-phenylmethoxycarbazole-9-carboxylate as a reagent for the synthesis of other organic compounds.
Méthodes De Synthèse
Tert-butyl 4-hydroxy-3-phenylmethoxycarbazole-9-carboxylate can be synthesized by the reaction of 4-hydroxy-3-phenylmethoxycarbazole (HPMC) and tert-butyl bromide in the presence of sodium hydroxide as a base. The reaction is carried out in a two-step process. In the first step, HPMC is reacted with tert-butyl bromide in the presence of sodium hydroxide to form the intermediate 4-hydroxy-3-phenylmethoxycarbazole-9-bromo-tert-butylate (HPMC-9B). In the second step, the intermediate is then reacted with sodium hydroxide to form the desired product, Tert-butyl 4-hydroxy-3-phenylmethoxycarbazole-9-carboxylate.
Propriétés
IUPAC Name |
tert-butyl 4-hydroxy-3-phenylmethoxycarbazole-9-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4/c1-24(2,3)29-23(27)25-18-12-8-7-11-17(18)21-19(25)13-14-20(22(21)26)28-15-16-9-5-4-6-10-16/h4-14,26H,15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXZSDVLKNOBFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C3=CC=CC=C31)C(=C(C=C2)OCC4=CC=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![D-[1-13C]xylulose](/img/structure/B584081.png)
![D-[2-13C]xylulose](/img/structure/B584082.png)



![(7R,8aS)-2-Ethyl-7-hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B584086.png)




![Methyl 2-[(5E)-5-carbamoylimino-1-propylpyrrolidin-2-yl]acetate](/img/structure/B584097.png)


